2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide
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Overview
Description
2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide is a chemical compound with a complex structure that includes a furan ring, a phenylpropene group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide typically involves the condensation of 2-methylfuran-3-carbohydrazide with cinnamaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phenylpropene group can be reduced to form the corresponding alkane.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: May interact with enzymes and receptors involved in cellular processes.
Pathways Involved: Could modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]furan-3-carbohydrazide
- N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide is unique due to its specific combination of a furan ring, phenylpropene group, and carbohydrazide moiety. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]furan-3-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c1-12-14(9-11-19-12)15(18)17-16-10-5-8-13-6-3-2-4-7-13/h2-11H,1H3,(H,17,18)/b8-5+,16-10+ |
InChI Key |
YKQRPDWGZFHRFB-SDKHNTRVSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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